1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrrolo[1,2-b]pyridazin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-5-9-3-2-4-10-11(9)6-8/h2-6H,1H3 |
InChI Key |
YXVIQTXXPNDLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 1,2 B Pyridazines
Classical Approaches to Pyrrolo[1,2-b]pyridazine (B13699388) Synthesis
Traditional syntheses of the pyrrolo[1,2-b]pyridazine core rely on well-established reaction types that build the fused heterocyclic system in a stepwise or convergent manner.
Condensation reactions are a cornerstone for the formation of the pyrrolo[1,2-b]pyridazine skeleton. One of the earliest methods involves the reaction of 1-aminopyrrole (B1266607) with β-dicarbonyl compounds. beilstein-journals.org For instance, the condensation of benzoylacetone (B1666692) with 1-aminopyrrole yields a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. beilstein-journals.org Another classical approach is the condensation of 1,4,7-triketones with hydrazine, followed by a dehydrogenation step to yield the aromatic ring system. beilstein-journals.orgnih.gov
The Tschitschibabin reaction, a method traditionally used for synthesizing indolizines, has also been successfully applied to the pyrrolo[1,2-b]pyridazine series. arkat-usa.org This reaction involves the N-alkylation of a pyridazine (B1198779) derivative, such as 3,6-dimethylpyridazine (B183211), with an α-halogenated carbonyl compound like ethyl bromopyruvate. arkat-usa.org The resulting cycloimmonium salt undergoes an intramolecular cyclization (an intramolecular condensation) in the presence of a weak base, such as sodium bicarbonate, to form the fused ring system. arkat-usa.orgwikipedia.org
Table 1: Examples of Condensation Reactions for Pyrrolo[1,2-b]pyridazine Synthesis
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1-Aminopyrrole, Benzoylacetone | Condensation | 2-Methyl-4-phenyl-pyrrolopyridazine | beilstein-journals.org |
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most versatile and widely used methods for constructing the pyrrolo[1,2-b]pyridazine scaffold. nih.govresearchgate.net This approach involves the reaction of a three-atom 1,3-dipole with a 2π-electron component known as a dipolarophile. nih.govfu-berlin.de
A powerful strategy for pyrrolo[1,2-b]pyridazine synthesis involves the use of mesoionic 1,3-dipoles, such as oxazolo-pyridazinones, also known as münchnones. mdpi.comnih.gov These mesoionic compounds are typically generated in situ from precursor N-acylamino pyridazinium salts or 3(2H)pyridazinone acids upon treatment with a dehydrating agent like acetic anhydride. researchgate.netmdpi.com The resulting mesoionic species, such as 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, behave as cyclic 1,3-dipoles in cycloaddition reactions. researchgate.net
Another critical class of 1,3-dipoles used in this synthesis is pyridazinium N-ylides. nih.govresearchgate.net These ylides are generated in situ from the corresponding pyridazinium salts by treatment with a base like triethylamine. nih.gov The ylide, which has a positively charged nitrogen atom adjacent to a negatively charged carbon, readily participates in [3+2] cycloaddition reactions to form the pyrrole (B145914) ring of the fused system. nih.govresearchgate.net
The crucial partner for the 1,3-dipole in this synthesis is the dipolarophile, which is typically an electron-deficient alkyne. beilstein-journals.orgnih.gov Symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and unsymmetrical alkynes like methyl or ethyl propiolate are commonly used. nih.govmdpi.com
The Huisgen [3+2] cycloaddition reaction between a pyridazinium N-ylide (the 1,3-dipole) and an acetylenic dipolarophile proceeds to form a dihydropyrrolo[1,2-b]pyridazine intermediate. nih.gov This intermediate often undergoes spontaneous oxidative dehydrogenation under atmospheric conditions to yield the final aromatic pyrrolo[1,2-b]pyridazine product. nih.gov The reaction with unsymmetrical dipolarophiles like ethyl propiolate is often completely regioselective, leading to a single regioisomer. nih.govmdpi.com Similarly, the reaction of mesoionic münchnones with acetylenic esters results in a tricyclic intermediate that eliminates carbon dioxide to afford the pyrrolo[1,2-b]pyridazine. mdpi.comnih.gov
Table 2: 1,3-Dipolar Cycloaddition for Pyrrolo[1,2-b]pyridazine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyridazinium Salt | Ethyl propiolate | Triethylamine (TEA), in situ ylide generation | Ethyl pyrrolo[1,2-b]pyridazine carboxylate | nih.gov |
| 3(2H)pyridazinone acid | Methyl propiolate | Acetic anhydride, 90 °C, in situ münchnone generation | Methyl 5-substituted pyrrolo[1,2-b]pyridazine | mdpi.comnih.gov |
Cycloaddition Reactions in Pyrrolo[1,2-b]pyridazine Synthesis
Modern and Advanced Synthetic Strategies for Pyrrolo[1,2-b]pyridazines
Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally friendly routes to complex heterocyclic systems.
One-pot multicomponent reactions (MCRs) have emerged as a highly effective modern strategy for the synthesis of pyrrolo[1,2-b]pyridazines. researchgate.net These protocols allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates. This approach significantly improves efficiency and reduces waste. scielo.org.mx
A notable example is the one-pot, three-component synthesis of substituted pyrrolo[1,2-b]pyridazines. researchgate.net This reaction involves the combination of pyridazine, a 2-bromoacetophenone (B140003), and an acetylenic dipolarophile such as 1-butyn-3-one. The reaction is facilitated by an acid scavenger, like 1,2-epoxybutane (B156178). researchgate.net In this process, the pyridazine is first N-alkylated by the 2-bromoacetophenone to form a pyridazinium salt. A base then generates the pyridazinium ylide in situ, which subsequently undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the final product. researchgate.net
Table 3: Example of a One-Pot Multicomponent Synthesis
| Component 1 | Component 2 | Component 3 | Reagents/Conditions | Product Class | Reference |
|---|
Table of Compounds Mentioned
| Compound Name | Role in Synthesis |
|---|---|
| 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone | Target Compound Class Example |
| Pyrrolo[1,2-b]pyridazine | Core Heterocyclic Scaffold |
| 1-Aminopyrrole | Starting Material |
| Benzoylacetone | Reagent (β-Dicarbonyl) |
| 2-Methyl-4-phenyl-pyrrolopyridazine | Product |
| Hydrazine | Reagent |
| 3,6-Dimethylpyridazine | Starting Material |
| Ethyl bromopyruvate | Reagent (α-Halocarbonyl) |
| Sodium bicarbonate | Base |
| Oxazolo-pyridazinone (münchnone) | Intermediate (Mesoionic 1,3-Dipole) |
| Acetic anhydride | Reagent (Dehydrating Agent) |
| Pyridazinium N-ylide | Intermediate (1,3-Dipole) |
| Triethylamine | Base |
| Dimethyl acetylenedicarboxylate (DMAD) | Reagent (Dipolarophile) |
| Ethyl propiolate | Reagent (Dipolarophile) |
| 2-Bromoacetophenone | Starting Material |
| 1-Butyn-3-one | Reagent (Dipolarophile) |
Metal-Catalyzed Synthetic Pathways
Metal-catalyzed reactions offer efficient and versatile routes to the pyrrolo[1,2-b]pyridazine core, enabling the formation of carbon-carbon and carbon-nitrogen bonds under controlled conditions. Key among these are palladium- and copper-catalyzed processes.
One prominent palladium-catalyzed approach involves the cycloaddition of alkylidene cyclopropane (B1198618) derivatives with pyridazine, facilitated by a Pd(PPh₃)₄ catalyst. nih.govbeilstein-journals.org Another significant strategy is the Sonogashira cross-coupling reaction. arkat-usa.org A novel domino process has been developed utilizing a Pd/Cu catalyst system to react (hetero)aryl propargyl alcohols with 1-amino-2-bromopyrroles. nih.gov This cascade involves a sequence of Sonogashira cross-coupling, isomerization, and intramolecular condensation to yield the final functionalized pyrrolo[1,2-b]pyridazine. nih.gov The Sonogashira reaction can also be employed starting from 3-chloropyridazines and appropriate alkynes. nih.govarkat-usa.org
Copper catalysis is also instrumental in the synthesis of this scaffold. A copper(II) acetate-mediated oxidative [3+2]-annulation reaction between pyridazinium ylides and nitroalkenes has been reported. acs.org This method is particularly notable for providing the first preparative route to a broad range of 5-fluoro-pyrrolo[1,2-b]pyridazines when starting from α-fluoronitroalkenes. researchgate.net Mechanistic studies support a stepwise [3+2]-cycloaddition followed by oxidation and elimination of HNO₂. researchgate.net
| Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Cycloaddition | Pyridazine, Alkylidene cyclopropanes | nih.govbeilstein-journals.org |
| Pd/Cu | Domino (Sonogashira/Isomerization/Condensation) | 1-Amino-2-bromopyrroles, Propargyl alcohols | nih.gov |
| Cu(OAc)₂·H₂O | Oxidative [3+2] Annulation | Pyridazinium ylides, Nitroalkenes | acs.org |
Electrosynthetic Approaches
While electrochemical methods represent a modern and often sustainable approach to constructing complex organic molecules, their specific application for the synthesis of the pyrrolo[1,2-b]pyridazine ring system is not extensively documented in scientific literature. Current research highlights the use of electrochemistry for synthesizing other nitrogen-containing heterocycles, such as (aza)indoles, aziridines, and pyrrolidines, through C-H/N-H functionalization or alcohol amination. nih.govresearchgate.netnih.govrsc.org However, dedicated electrosynthetic protocols for the direct formation of the pyrrolo[1,2-b]pyridazine scaffold remain a developing area.
Regioselectivity and Stereoselectivity in Pyrrolo[1,2-b]pyridazine Synthesis
Control of regiochemistry is a critical aspect of synthesizing substituted pyrrolo[1,2-b]pyridazines, particularly when using unsymmetrical reactants. The most widely studied reaction in this context is the 1,3-dipolar cycloaddition between pyridazinium N-ylides (or related mesoionic 1,3-dipoles) and unsymmetrical dipolarophiles, such as terminal alkynes. acs.org
Numerous studies have demonstrated that these [3+2] cycloaddition reactions proceed with a high degree of regioselectivity. nih.gov For instance, the reaction of pyridazinium ylides with methyl propiolate or ethyl propiolate occurs in a completely regioselective manner, yielding a single regioisomer. nih.govresearchgate.netnih.gov In the reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate, the cycloaddition directs the resulting ester group exclusively to the 5-position of the pyrrolo[1,2-b]pyridazine ring. nih.govresearchgate.net This outcome is confirmed through detailed NMR spectroscopy and, in some cases, X-ray diffraction analysis. nih.govresearchgate.net The observed regioselectivity is governed by a combination of orbital, steric, and electronic factors of the reacting dipole and dipolarophile. nih.gov
Furthermore, the cycloaddition is noted to be stereoselective, which is indicative of a concerted reaction mechanism. acs.org This ensures a predictable three-dimensional arrangement of the substituents in the initial cycloadducts.
| 1,3-Dipole | Unsymmetrical Dipolarophile | Observed Outcome | Reference |
|---|---|---|---|
| Mesoionic Oxazolo-pyridazinone | Methyl Propiolate / Ethyl Propiolate | Completely regioselective; yields 5-alkoxycarbonyl derivatives. | nih.govresearchgate.net |
| Pyridazinium Ylide | Methyl Propiolate | Completely regioselective; yields a single regioisomer. | nih.gov |
| Pyridazinium Ylide | 1-Butyn-3-one | Completely regioselective; yields 5-acetyl derivatives. | lew.ro |
Synthetic Routes Specifically Relevant to this compound and Related Acetyl Derivatives
While general methods provide access to the core scaffold, specific routes are required to introduce the acetyl group at the C6 position as seen in this compound, or at other positions for related derivatives.
A highly relevant synthesis for an acetyl-substituted analogue involves a one-pot, three-component reaction. This method reacts pyridazine, a substituted 2-bromoacetophenone (phenacyl bromide), and 1-butyn-3-one as the acetylenic dipolarophile. lew.ro The reaction, which uses 1,2-epoxybutane as both a solvent and an acid scavenger, proceeds via the in-situ generation of a pyridazinium N-ylide, followed by a regioselective 1,3-dipolar cycloaddition. lew.ro This approach specifically yields 7-aroyl-5-acetyl-pyrrolo[1,2-b]pyridazine derivatives. lew.ro The regiochemistry is confirmed by NMR, where the proton at the C6 position appears as a sharp singlet. lew.ro
Although a direct synthesis of the 6-acetyl isomer via this cycloaddition is not reported, an alternative strategy points toward the functionalization of a pre-formed ring. The Chichibabin reaction provides a pathway to functionalize the C6 position. arkat-usa.org Treatment of a quaternized 3,6-dimethylpyridazine with sodium bicarbonate leads to the formation of the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid. arkat-usa.org This C6-carboxy functionalized compound serves as a crucial synthetic intermediate. Standard organic transformations, such as reaction with an organometallic reagent like methyllithium (B1224462) or conversion to a Weinreb amide followed by addition of a methyl nucleophile, could plausibly convert the C6-ester into the desired 6-acetyl group of this compound.
Computational and Theoretical Investigations of Pyrrolo 1,2 B Pyridazines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic characteristics of heterocyclic compounds like 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone. These methods offer deep insights that complement experimental findings.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. gsconlinepress.com For the pyrrolo[1,2-b]pyridazine (B13699388) system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine key electronic and geometric parameters. gsconlinepress.com
These calculations provide an optimized molecular geometry, detailing bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov Furthermore, DFT is used to compute a range of quantum chemical descriptors that are crucial for understanding the molecule's behavior. gsconlinepress.com These include the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map is particularly insightful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. For this compound, the nitrogen atoms of the pyridazine (B1198779) ring are expected to be electron-rich centers, while the carbonyl carbon of the acetyl group and the protons on the ring system are electron-deficient. Time-dependent DFT (TD-DFT) calculations have also been used to study the electronic transitions and spectroscopic properties of pyrrolo[1,2-b]pyridazine derivatives. nih.gov
Table 1: Key Quantum Chemical Descriptors Calculated by DFT
| Descriptor | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons across the fused ring system. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Indicates the asymmetry of charge distribution, influencing solubility and intermolecular forces. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical for predicting the outcome of chemical reactions, particularly pericyclic reactions like the cycloadditions used to synthesize the pyrrolo[1,2-b]pyridazine core. wikipedia.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic and basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic and acidic character. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity. gsconlinepress.com
For the pyrrolo[1,2-b]pyridazine system, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is more localized on the electron-deficient pyridazine ring. The introduction of an electron-withdrawing acetyl group at the 6-position, as in this compound, is expected to lower the energies of both the HOMO and LUMO and potentially alter their distribution, thereby modulating the molecule's reactivity. rsc.org
Mechanistic Studies of Reaction Pathways
Computational studies are instrumental in elucidating the mechanisms of reactions used to synthesize complex heterocyclic systems. The primary synthetic route to the pyrrolo[1,2-b]pyridazine scaffold is the [3+2] dipolar cycloaddition reaction. nih.govmdpi.com
This reaction involves the in situ generation of a 1,3-dipole, which then reacts with a dipolarophile (typically an activated alkyne or alkene). beilstein-journals.org For pyrrolo[1,2-b]pyridazines, two main classes of 1,3-dipoles are employed:
Mesoionic oxazolo-pyridazinones (Münchnones): These are generated from N-acylamino acids derived from pyridazinones. The mesoionic compound reacts with a dipolarophile, such as methyl propiolate, followed by the elimination of carbon dioxide to yield the final pyrrolo[1,2-b]pyridazine product. mdpi.com
Pyridazinium N-ylides: These are formed by the reaction of a pyridazine with a halo-ketone, followed by deprotonation. The resulting ylide, a zwitterionic species with a positively charged nitrogen adjacent to a negatively charged carbon, acts as the 1,3-dipole in the cycloaddition. arkat-usa.orgresearchgate.net
Theoretical studies of these pathways can map the potential energy surface of the reaction, identify the transition state structures, and calculate activation energies. This allows for a detailed understanding of the reaction's feasibility, kinetics, and, crucially, its regioselectivity. For instance, when using an unsymmetrical dipolarophile, computational analysis can predict which of the possible regioisomers will be the major product by comparing the energies of the different transition states, corroborating experimental observations from NMR and X-ray analyses. mdpi.com
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Derivatives of pyrrolo[1,2-b]pyridazine have shown promising potential as anticancer agents, with studies suggesting they act by inhibiting tubulin polymerization. tandfonline.comnih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological macromolecule, such as a protein, and to estimate the strength of the interaction. brieflands.com
In studies of pyrrolo[1,2-b]pyridazine derivatives, docking simulations have been performed to investigate their interaction with the protein tubulin, specifically at the colchicine (B1669291) binding site. tandfonline.comnih.gov These simulations place the ligand into the binding pocket of the protein and calculate a scoring function to estimate the binding affinity. The results provide a three-dimensional model of the ligand-protein complex, highlighting key intermolecular interactions.
Analysis of these docked poses reveals that the pyrrolo[1,2-b]pyridazine scaffold can fit into the hydrophobic regions of the colchicine site. Specific substituents on the heterocyclic core form crucial interactions with the surrounding amino acid residues. researchgate.net These interactions often include:
Hydrophobic Interactions: With residues such as Leu248, Ala250, and Met259. brieflands.com
Hydrogen Bonds: Typically involving polar residues like Cys241 or Lys254. brieflands.com
These modeling studies are vital for understanding the structure-activity relationships (SAR) observed experimentally and for guiding the design of new derivatives with improved potency and selectivity. tandfonline.comnih.gov
Table 2: Representative Ligand-Target Interactions from Docking Studies of Pyrrolo-heterocycles at the Colchicine Site
| Compound Type | Target Protein | Binding Site | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine derivative | α,β-Tubulin | Colchicine Site | Cys241, Leu255, Ala316, Val318, Lys352 | Hydrogen Bonding & Hydrophobic |
| Combretastatin A-4 (Reference) | α,β-Tubulin | Colchicine Site | Cys241, Leu248, Ala250, Val238 | Hydrogen Bonding & Hydrophobic |
| Substituted Pyrrole Analog | α,β-Tubulin | Colchicine Site | Leu242, Leu255, Lys254, Met259 | Hydrophobic |
Note: This table synthesizes general findings for pyrrolo-heterocycles and related compounds binding to the tubulin-colchicine site, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Studies in Derivative Series
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the connection between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR aims to predict the activity of novel compounds and guide the optimization of lead structures. nih.gov
For a series of pyrrolo[1,2-b]pyridazine derivatives, a QSAR study would begin by calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Hammett constants, atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic environment of the molecule.
Steric Descriptors: Molar refractivity, van der Waals volume, Taft steric parameters. These relate to the size and shape of the molecule.
Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD). These measure the lipophilicity of the molecule, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Once calculated, these descriptors are used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a model that correlates them with the measured biological activity (e.g., IC₅₀ values for cancer cell lines) as the dependent variable. The resulting QSAR equation can then be used to predict the activity of unsynthesized derivatives and to identify which structural features are most important for enhancing or diminishing the desired biological effect. SAR studies on pyrrolo[1,2-b]pyridazines have already indicated that the nature and position of substituents significantly impact their anticancer activity, laying the groundwork for future QSAR modeling. tandfonline.comnih.gov
Exploration of Preclinical Biological Activities and Structure Activity Relationships Sar for Pyrrolo 1,2 B Pyridazine Derivatives
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
Derivatives of the pyrrolo[1,2-b]pyridazine (B13699388) core have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. researchgate.net Studies have shown that these compounds can induce dose- and time-dependent cytotoxicity. nih.gov
For instance, a series of newly synthesized pyrrolo[1,2-b]pyridazines were tested against human adenocarcinoma cell lines, including LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast). researchgate.netnih.gov Certain compounds exhibited notable anti-tumor activity, particularly against colon cancer cells. researchgate.netnih.gov In another study, two series of derivatives were synthesized as phenstatin (B1242451) analogues, a known anticancer agent. nih.gov Several of these compounds showed potent antiproliferative activity, with GI50 values below 100 nM across a panel of cancer cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia. nih.gov Fused pyrrolo-quinazolinones, a related structural class, have also been evaluated against melanoma (B16F10) and prostate (PC3) cancer cell lines, showing significant cytotoxicity at concentrations of 10 and 100 µM after 48 hours of exposure. mui.ac.ir
| Compound Class | Cell Line(s) | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine derivatives | LoVo (colon), SK-OV-3 (ovary), MCF-7 (breast) | Cytotoxicity | Dose- and time-dependent activity; highest against LoVo cells. | researchgate.netnih.gov |
| Phenstatin-analogue Pyrrolo[1,2-b]pyridazines | 60-cell line panel (including colon, ovarian, renal, prostate, brain, breast, melanoma, leukemia) | GI50 | <100 nM for several compounds on multiple cell lines. | nih.gov |
| Fused Pyrrolo-quinazolinones | B16F10 (melanoma), PC3 (prostate) | Viability | Significant reduction at 10 and 100 µM after 48h. | mui.ac.ir |
A primary mechanism underlying the antiproliferative activity of certain pyrrolo[1,2-b]pyridazine derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in cancer cells. mdpi.comrsc.org
In a study of phenstatin-inspired pyrrolo[1,2-b]pyridazines, molecular docking experiments indicated that the most biologically active compounds showed good compatibility with the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that these derivatives exert their anticancer effects by binding to tubulin and preventing its polymerization into microtubules, a mechanism shared by successful anticancer drugs like vincristine (B1662923) and colchicine. nih.govnih.gov
Pyrrolo[1,2-b]pyridazine derivatives have been identified as inhibitors of several key enzymes implicated in cancer and inflammation.
PARP Inhibition : A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was found to contain potent inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy for cancers with existing DNA repair defects. ekb.eg Specific compounds, 15a and 15b , demonstrated high selectivity for PARP-1 over PARP-2. Compound 15b showed robust antiproliferative activity in BRCA-deficient cancer cell lines, with CC50 values of 340 nM and 106 nM in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cells, respectively. nih.gov
COX Inhibition : Several studies have explored pyridazine-based compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govcu.edu.eg While much of the research focuses on the broader pyridazinone or pyrrolo[3,4-d]pyridazinone cores, the findings indicate the potential of this heterocyclic family to yield selective COX-2 inhibitors. nih.govmdpi.commdpi.com Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
PDE Inhibition : Research has noted that a 2-aminopyrrolo[1,2-b]pyridazine derivative was reported as an inhibitor of phosphodiesterase IV (PDE IV). researchgate.net PDE4 enzymes are involved in regulating inflammatory pathways, and their inhibition can produce anti-inflammatory effects. researchgate.net
DGAT1 Inhibition : A novel structural class of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors based on the pyrrolo[1,2-b]pyridazine scaffold has been discovered. nih.gov DGAT1 is an enzyme involved in triglyceride synthesis. Structure-activity relationship studies led to the development of analogues with IC50 values as low as 48 nM. researchgate.netnih.gov
JAK Inhibition : The pyrrolo[1,2-b]pyridazine scaffold has proven to be a valuable template for designing inhibitors of Janus kinases (JAKs). researchgate.netnih.gov JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways integral to the immune system and inflammation. semanticscholar.org A series of pyrrolo[1,2-b]pyridazine-3-carboxamides were identified as potent JAK3 inhibitors with high functional selectivity for the JAK3-JAK1 pathway over JAK2. nih.gov Further modifications led to potent dual JAK1/3 inhibitors, which demonstrated efficacy in a murine model of chronic inflammation. nih.gov
IRAK4 Inhibition : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in signaling pathways of the innate immune system. researchgate.net Pyrrolo[1,2-b]pyridazine derivatives are being investigated as IRAK4 inhibitors for potential application in treating inflammatory diseases and certain cancers. google.comnih.gov Optimization of a related pyrrolotriazine series, aimed at improving permeability, led to the discovery of potent IRAK4 inhibitors effective in combination with a BTK inhibitor in a lymphoma model. nih.gov
| Enzyme Target | Compound Class/Example | Key Findings | Reference |
|---|---|---|---|
| PARP-1 | 2-substituted pyrrolo[1,2-b]pyridazines (e.g., 15b ) | Selective inhibition over PARP-2; CC50 of 106 nM in MDA-MB-436 cells. | nih.gov |
| COX-2 | Pyridazine (B1198779) derivatives | Identified as a promising scaffold for selective COX-2 inhibitors. | nih.govcu.edu.eg |
| PDE IV | 2-Aminopyrrolo[1,2-b]pyridazine derivative | Reported inhibitory activity. | researchgate.net |
| DGAT1 | Pyrrolo[1,2-b]pyridazine derivatives | IC50 values as low as 48 nM. | nih.gov |
| JAK1/JAK3 | Pyrrolo[1,2-b]pyridazine-3-carboxamides | Potent and selective inhibitors; demonstrated in vivo efficacy. | nih.govnih.gov |
| IRAK4 | Pyrrolo[1,2-b]pyridazine derivatives | Identified as potent inhibitors for inflammatory diseases. | google.comnih.gov |
Antimicrobial Properties
The pyrrolo[1,2-b]pyridazine scaffold has also been explored for its potential antimicrobial applications.
Various pyridazine derivatives have been reported to possess antibacterial activity. rjptonline.org Specifically, applications of pyrrolo[1,2-b]pyridazines have included their investigation as potential antibacterial agents. researchgate.net
Alongside antibacterial properties, pyridazine and its derivatives have been studied for antifungal activities. rjptonline.org
Anti-inflammatory Potential
The anti-inflammatory potential of pyrrolo[1,2-b]pyridazine derivatives is strongly supported by their demonstrated ability to inhibit key enzymes in inflammatory cascades. researchgate.netresearchgate.net The inhibition of enzymes such as COX-2, JAKs, and IRAK4 forms the molecular basis for this activity.
COX-2 Inhibition : By selectively inhibiting COX-2, pyridazine derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain, potentially with a better gastric safety profile than non-selective NSAIDs. nih.govcu.edu.eg
JAK Inhibition : The development of potent and selective JAK inhibitors from the pyrrolo[1,2-b]pyridazine class offers a targeted approach to modulating the immune response. nih.govnih.gov By blocking the JAK-STAT signaling pathway, these compounds can interfere with the action of pro-inflammatory cytokines, which is a validated strategy for treating various autoimmune and inflammatory diseases. semanticscholar.org
IRAK4 Inhibition : As a critical upstream kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, IRAK4 is a high-potential target for anti-inflammatory drugs. researchgate.net Inhibition of IRAK4 by pyrrolo[1,2-b]pyridazine derivatives can dampen innate immune responses, highlighting their potential as a therapeutic strategy for chronic inflammatory skin diseases and other immune-mediated inflammatory conditions. researchgate.netnih.gov
Antioxidant Properties
The pyridazine and pyridazinone core, fundamental to the pyrrolo[1,2-b]pyridazine structure, is associated with notable antioxidant capabilities. Studies on various pyridazine analogues have demonstrated their potential to act as scavengers of free radicals, thereby mitigating oxidative stress.
Research into a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues has shown strong inhibitory effects on superoxide (B77818) anion formation, with inhibition rates ranging from 84% to 99% at a 10⁻³ M concentration. Furthermore, these compounds exhibited activity comparable to the standard antioxidant alpha-tocopherol (B171835) in their effects on lipid peroxidation. The capacity of these foundational structures to delay, inhibit, or prevent oxidation suggests that the pyrrolo[1,2-b]pyridazine scaffold is a promising candidate for the development of novel antioxidant agents. This is particularly relevant for conditions where reactive oxygen species are implicated as mediators of tissue damage, such as inflammatory disorders.
Other Noted Preclinical Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant, Vasodilatory, Antiplatelet in vitro)
The pyrrolo[1,2-b]pyridazine scaffold and its parent pyridazinone nucleus are present in compounds exhibiting a wide array of preclinical pharmacological activities. These include antidiabetic, anticonvulsant, vasodilatory, and antiplatelet effects, among others.
Antidiabetic and Antiplatelet Activity: The pyridazinone skeleton is a common feature in molecules investigated for antidiabetic properties. Similarly, certain pyridazin-3(2H)-one derivatives have been evaluated as antiplatelet agents. A study focused on optimizing a lead compound resulted in a library of pyridazin-3(2H)-ones with a 3-oxo-3-phenylprop-1-en-1-yl or 3-phenylprop-2-enoyl fragment at the 5-position, which were assessed for their ability to inhibit platelet aggregation.
Anticonvulsant Activity: Several pyridazine derivatives have been synthesized and evaluated as potential anticonvulsant agents. In vivo testing has identified compounds with significant protective effects against maximal electroshock (MES)-induced seizures. For instance, a series of 1-substituted-1,2-dihydro-pyridazine-3,6-diones showed promising activity, with some compounds demonstrating notable efficacy.
| Compound Name | ED₅₀ (mg/kg, i.p.) in MES test |
|---|---|
| 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione (4h) | 44.7 |
| 1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione (4c) | 72 |
| 1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione (4d) | 79 |
Vasodilatory Activity: Inspired by the antihypertensive agent hydralazine, which belongs to the (benzo)pyridazine class, researchers have explored other pyridazinone-based compounds for vasorelaxant activity. A study on 6-phenyl-3-pyridazinone derivatives identified several compounds with potent to mild vasodilatory effects when tested on the aorta of rats.
| Compound | EC₅₀ (μM) |
|---|---|
| Hydralazine (Standard) | 18.210 |
| Acid derivative (5) | 0.339 |
| 4-methoxyphenylhydrazide derivative (10c) | 1.204 |
| Ester analog (4) | 1.225 |
Beyond these activities, the pyrrolo[1,2-b]pyridazine scaffold has been investigated for antitumor, anti-inflammatory, antibacterial, antidepressant, and antimetabolic actions, as well as for the inhibition of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).
Comprehensive Structure-Activity Relationship (SAR) Analysis of Pyrrolo[1,2-b]pyridazine Scaffolds
The biological effects of pyrrolo[1,2-b]pyridazine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Comprehensive SAR analyses have been conducted to understand these relationships and guide the design of more potent and selective agents.
Impact of Substituent Variation on Biological Potency
Systematic structural modifications have provided key insights into the SAR for various pharmacological activities.
Anticonvulsant Activity : For pyridazine derivatives, the anticonvulsant effect is influenced by a combination of a hydrophobic unit, a hydrogen bonding domain, and an electron-donor group. In the 1-substituted-1,2-dihydro-pyridazine-3,6-dione series, variations at the N-1 position with moieties like aminophenylamino, piperazinyl, and imidazolyl led to potent activity against MES-induced seizures.
Antiplatelet Activity : Preliminary SAR studies on 5-substituted pyridazin-3(2H)-ones revealed that structural changes at positions 2, 4, and 6 of the heterocyclic ring are crucial for their antiplatelet effects.
Vasodilator Activity : In the 6-phenyl-pyridazin-3(2H)-one series, the most potent vasorelaxant activity was observed in a carboxylic acid derivative (EC₅₀ = 0.339 μM), its corresponding ester, and a 4-methoxyphenylhydrazide derivative. This suggests that functional groups capable of hydrogen bonding and with specific electronic properties at certain positions are key to this activity.
PARP-1 Inhibition : A study of 2-substituted pyrrolo[1,2-b]pyridazines identified derivatives with potent and selective activity against PARP-1 over PARP-2. This highlights the importance of the substituent at the C-2 position for enzymatic inhibition.
Anticancer Activity : When the pyrrolo[1,2-b]pyridazine moiety was used as a replacement for the 3′-hydroxy-4′-methoxyphenyl ring of the anticancer agent phenstatin, the resulting derivatives showed potent antiproliferative activity. The nature of the aroyl group at the 7-position significantly influenced cytotoxicity, with trimethoxybenzoyl and dimethoxybenzoyl groups leading to compounds with GI₅₀ values below 100 nM in several cancer cell lines.
| Scaffold | Position(s) of Variation | Activity | Key Substituent Effects |
|---|---|---|---|
| 1,2-dihydro-pyridazine-3,6-dione | N-1 | Anticonvulsant | Introduction of aminophenylamino, piperazinyl, and imidazolyl groups enhances potency. |
| pyridazin-3(2H)-one | C-2, C-4, C-6 | Antiplatelet | Modifications at these positions are critical for activity. |
| 6-phenyl-pyridazin-3(2H)-one | C-4 / C-5 | Vasodilator | Carboxylic acid, ester, and methoxyphenylhydrazide groups confer high potency. |
| pyrrolo[1,2-b]pyridazine | C-2 | PARP-1 Inhibition | Substituents at C-2 are crucial for selective inhibition. |
| pyrrolo[1,2-b]pyridazine | C-7 (Aroyl group) | Anticancer | Trimethoxybenzoyl and dimethoxybenzoyl groups lead to high antiproliferative activity. |
Scaffold Modifications and Pharmacophore Development
The pyrrolo[1,2-b]pyridazine ring system is a planar, aromatic scaffold that serves as a versatile template for drug design. Its structural properties, including the potential for π-π stacking interactions, make it an attractive core for developing novel therapeutic agents.
Scaffold modification, or "scaffold hopping," has been successfully applied by incorporating the pyrrolo[1,2-b]pyridazine moiety into known pharmacophores. For example, replacing a key structural element of phenstatin with this scaffold led to a new class of potent tubulin polymerization inhibitors. Docking experiments confirmed that these new derivatives fit well into the colchicine binding site of tubulin, validating the pyrrolo[1,2-b]pyridazine ring as a suitable bioisostere in this context.
The development of pharmacophore models for this class is guided by the accumulated SAR data. For anticonvulsant activity, a general pharmacophore would include a hydrophobic region, a hydrogen bond donor/acceptor site, and an electron-rich feature, corresponding to the observations made for active pyridazinone derivatives. For anticancer activity targeting tubulin, the pharmacophore would consist of the planar pyrrolo[1,2-b]pyridazine core linked to a specifically substituted aroyl group at the 7-position, which mimics the trimethoxyphenyl ring of colchicine. These models, derived from experimental data and computational studies, are essential tools for the rational design and future development of new, more effective drugs based on the pyrrolo[1,2-b]pyridazine scaffold.
Optical and Photophysical Properties of Pyrrolo 1,2 B Pyridazines
Fluorescence Characteristics
Derivatives of the pyrrolo[1,2-b]pyridazine (B13699388) system are well-documented as highly fluorescent compounds, exhibiting strong luminescence in both solution and the solid state. acs.orgnih.gov This latter characteristic is particularly advantageous as it suggests minimal fluorescence quenching in the solid form, a crucial factor for many optical applications. acs.org The versatile synthesis methods for this scaffold allow for the introduction of various substituents, which can effectively tune the optical properties. acs.orgresearchgate.net
Research has shown that the expansion of the π-electron system through substitution can significantly influence the fluorescent properties of these compounds, which is a key strategy in designing novel optically active materials. nih.gov The relative luminescence quantum yield for some derivatives in this class can be as high as 90%. acs.org Although specific quantitative data for 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone is scarce, the general photophysical properties of related derivatives have been reported.
Below is a table summarizing the photophysical data for several representative pyrrolo[1,2-b]pyridazine derivatives to illustrate the typical range of their fluorescence properties.
| Compound Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Pyrazolopyridopyridazine dione (B5365651) 6j | Toluene | - | - | 0.209 |
| Pyrazolopyridopyridazine dione 6j | THF | - | - | 0.218 |
| Pyrazolopyridopyridazine dione 6j | CH2Cl2 | - | - | 0.140 |
| Pyrazolopyridopyridazine dione 6a | CH2Cl2 | - | - | 0.056 |
| Pyrazolopyridopyridazine dione 6c | CH2Cl2 | - | - | 0.067 |
This table presents data for related pyridazine-fused compounds to illustrate the fluorescence properties of this class of heterocycles, as specific data for this compound was not available in the cited sources. Data sourced from a study on Pyrazolopyridopyridazine diones. nih.gov
Photochromic Behavior
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in the broader family of compounds related to pyrrolo[1,2-b]pyridazines. Specifically, dihydroindolizines (DHIs), which share structural similarities, are known for their photochromic properties. researchgate.net Upon UV irradiation, these compounds can undergo a transformation to form colored betaines. researchgate.net
While the pyrrolo[1,2-b]pyridazine system is noted for its potential photochromic properties, specific studies detailing the photochromic behavior of This compound have not been identified in the reviewed literature. researchgate.net The investigation into the photochromism of this class of compounds is an active area of research, driven by their potential for creating multi-addressable molecular switches. researchgate.net
Potential in Optoelectronic Applications (e.g., OLEDs, Sensors, Lasers, Semiconductor Devices)
The strong fluorescent properties of pyrrolo[1,2-b]pyridazine derivatives make them highly promising materials for various optoelectronic applications. nih.govresearchgate.netbeilstein-journals.org Their inherent high fluorescence and luminescence in the solid state are key features that suggest their suitability for use in Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net The pyridazine (B1198779) core, in general, has been incorporated into molecules designed as emitters for OLEDs, with some demonstrating efficient triplet harvesting through thermally activated delayed fluorescence (TADF). frontiersin.org
Furthermore, the fluorescent capabilities of pyrrolo[1,2-b]pyridazines have led to their investigation for potential use in sensors, lasers, and semiconductor devices. beilstein-journals.org The ability to fine-tune their emission wavelengths and quantum yields through synthetic modification allows for the rational design of materials tailored to specific applications. For instance, pyridazine-based compounds have been successfully used as ligands in phosphorescent emitters and as host materials in phosphorescent OLEDs. frontiersin.org While direct applications of This compound have not been explicitly reported, the robust optical characteristics of its parent scaffold indicate a strong potential for its utility in the development of advanced optoelectronic materials. researchgate.netbeilstein-journals.org
Future Research Directions and Unexplored Avenues for 1 Pyrrolo 1,2 B Pyridazin 6 Yl Ethanone Research
Development of Novel Synthetic Methodologies
While general methods for the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) core exist, the development of methodologies specifically tailored for 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone and its analogs is a critical area for future research. Current synthetic strategies primarily rely on two major approaches: condensation reactions and cycloaddition reactions. beilstein-journals.orgnih.gov
A prominent method involves the 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles. nih.govlew.ro Future work could focus on optimizing this approach for precursors bearing the acetyl group or a masked equivalent. Exploring a one-pot, multicomponent reaction, which combines pyridazine (B1198779), a suitable bromoacetophenone derivative, and an acetylenic dipolarophile, could offer a more efficient and atom-economical route to the target compound and its derivatives. researchgate.net
Furthermore, the development of novel catalytic systems could significantly enhance synthetic efficiency. Transition-metal-catalyzed cross-coupling and C-H activation strategies, which have revolutionized heterocyclic chemistry, remain largely unexplored for this specific scaffold. Research into palladium, copper, or rhodium-catalyzed reactions could provide direct and regioselective access to 6-acetylated pyrrolo[1,2-b]pyridazines from simpler starting materials.
Future synthetic explorations should also prioritize green chemistry principles, focusing on the use of environmentally benign solvents, reducing the number of synthetic steps, and developing catalytic processes that minimize waste.
| Synthetic Approach | Description | Potential Advantages for Future Research |
| 1,3-Dipolar Cycloaddition | Reaction between pyridazinium N-ylides and activated alkynes or alkenes. nih.govlew.ro | High versatility, potential for creating diverse libraries of derivatives. |
| Condensation Reactions | Condensation of 1-aminopyrrole (B1266607) derivatives with dicarbonyl compounds. beilstein-journals.orgnih.gov | Access to different substitution patterns. |
| Multicomponent Reactions | One-pot synthesis combining multiple starting materials. researchgate.net | Increased efficiency, reduced waste, rapid library generation. |
| Transition-Metal Catalysis | C-H functionalization or cross-coupling reactions. | High regioselectivity, direct installation of the acetyl group. |
Advanced Computational Studies and Predictive Modeling
Computational chemistry offers powerful tools to guide and accelerate the experimental exploration of this compound. Future research should leverage advanced computational studies to predict molecular properties, understand reaction mechanisms, and identify potential biological targets.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, aromaticity, and optical properties of the molecule. acs.org Such studies can predict the impact of the acetyl group on the molecule's frontier molecular orbitals (HOMO-LUMO), which is crucial for understanding its reactivity and potential as a material for organic electronics. acs.org These calculations can also help in designing derivatives with tailored optical properties, such as specific absorption and emission wavelengths for fluorescence applications. acs.org
Molecular docking simulations are another vital area for future investigation. Given that various pyrrolo-fused heterocycles exhibit anticancer activity by targeting tubulin, docking studies could be performed to evaluate the binding affinity of this compound and its analogs within the colchicine (B1669291) binding site of tubulin. nih.govtandfonline.com This would provide a rational basis for prioritizing compounds for synthesis and biological evaluation. nih.gov
Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also essential. In silico models can forecast key pharmacokinetic parameters, helping to design derivatives with improved drug-like properties and better chances of success in preclinical development.
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic structure, HOMO-LUMO gap, UV-Vis spectra, reaction pathways. acs.org |
| Molecular Docking | Drug Discovery | Binding modes and affinities to biological targets (e.g., tubulin). nih.govmdpi.com |
| Molecular Dynamics (MD) | Drug Discovery | Stability of ligand-protein complexes, conformational changes. nih.gov |
| ADME/Tox Prediction | Medicinal Chemistry | Bioavailability, permeability, toxicity profiles. |
Broadening the Scope of Preclinical Biological Target Identification
The pyrrolo[1,2-b]pyridazine scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antidepressant effects. researchgate.netnih.gov However, the full biological potential of this compound remains largely untapped.
Future research should involve a systematic and broad-based screening of this compound against a diverse panel of biological targets. Based on the activities reported for the parent scaffold, initial efforts could focus on:
Anticancer Activity: Evaluation against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), is a logical first step. nih.gov Positive hits should be followed by mechanistic studies to identify the specific cellular pathways being modulated, moving beyond general cytotoxicity assays. researchgate.netnih.gov
Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. Screening against kinases, proteases, and metabolic enzymes like Diacylglycerol O-acyltransferase 1 (DGAT1) could reveal novel therapeutic applications. nih.gov
Antimicrobial Activity: Given the emergence of antibiotic resistance, screening against a panel of pathogenic bacteria and fungi is highly warranted.
A crucial aspect of this expanded screening will be to utilize modern high-throughput screening (HTS) technologies to efficiently assess the compound's activity against hundreds or even thousands of targets. Subsequent structure-activity relationship (SAR) studies on analogs of this compound will be essential to optimize potency and selectivity for any identified targets.
| Potential Biological Target Area | Rationale Based on Scaffold Activity | Examples of Specific Targets |
| Oncology | Known cytotoxic and antiproliferative effects of pyrrolopyridazines. nih.govnih.gov | Tubulin, Protein Kinases, Proteasomes. nih.govnih.gov |
| Inflammation | Anti-inflammatory properties reported for related compounds. researchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX). |
| Infectious Diseases | Antibacterial activity has been noted in the scaffold class. researchgate.net | Bacterial and fungal enzymes, cell wall synthesis pathways. |
| Central Nervous System (CNS) | Antidepressant-like activities have been observed. researchgate.net | Neurotransmitter receptors and transporters. |
Exploration of New Materials Science Applications
Pyrrolo[1,2-b]pyridazine derivatives are noted for their interesting optical properties, particularly their strong fluorescence in both solution and the solid state. nih.gov This makes them attractive candidates for applications in materials science, an avenue that is completely unexplored for this compound.
Future research should focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and lifetime. acs.org The presence of the acetyl group provides a convenient chemical handle for further modification, allowing for the fine-tuning of these optical properties. acs.org
Potential applications to be investigated include:
Organic Light-Emitting Diodes (OLEDs): The high solid-state luminescence of some pyrrolopyridazines suggests their potential as emitter materials in OLEDs. lew.roresearchgate.net Research could focus on synthesizing derivatives of this compound with modified electronic properties to achieve emission across the visible spectrum.
Fluorescent Probes and Sensors: The pyrrolo[1,2-b]pyridazine core could serve as a fluorophore in chemical sensors. The acetyl group could be functionalized to include recognition moieties for specific ions or molecules, leading to a change in fluorescence upon binding.
Organic Semiconductors: The planar, π-conjugated structure of the pyrrolo[1,2-b]pyridazine system suggests potential utility in organic electronics. nih.gov Investigations into the charge transport properties of thin films of this compound and its derivatives could reveal applications in organic field-effect transistors (OFETs). The planarity and potential for π-π stacking are key features for enabling electron mobility. nih.gov
The exploration of these materials science applications would represent a significant expansion of the research landscape for this class of compounds, moving beyond the traditional focus on biological activity.
Q & A
Q. What are the established synthetic routes for 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone, and what are their key reaction conditions?
Methodological Answer: The synthesis typically involves electrophilic acetylation of pyrrolo[1,2-b]pyridazine derivatives. Two primary approaches are documented:
- Friedel-Crafts Acetylation : Using AlCl₃ as a Lewis acid catalyst and acetyl chloride as the acetylating agent. For example, a reaction with AlCl₃ (10 equiv) and acetyl chloride (1.1 equiv) in anhydrous dichloromethane at 0°C to room temperature for 1–1.5 hours yields the product, albeit with moderate efficiency (12–15% yield after chromatography) .
- Aromatization via Acid Catalysis : A novel method employs p-toluenesulfonic acid (p-TSA) in toluene under reflux (110°C, 25 hours) to aromatize intermediates, yielding the target compound with improved regioselectivity .
Q. Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Time | Yield | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃/DCM | 1–2 h | 12–15% | Direct functionalization |
| Acid-Catalyzed Aromatization | p-TSA/Toluene | 25 h | 35–40% | Regioselective, scalable |
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer: Structural elucidation combines X-ray crystallography and spectroscopic techniques :
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, studies on analogous trifluoromethyl-substituted pyrrolopyrimidin-4-yl ethanones confirmed planar geometry and intermolecular interactions (e.g., C–H···O and π–π stacking) .
- Spectroscopy :
Advanced Research Questions
Q. How do substituents on the pyrrolo[1,2-b]pyridazine core influence regioselectivity during electrophilic acetylation?
Methodological Answer: Regioselectivity is governed by electronic and steric effects of substituents:
- Electron-Donating Groups (e.g., –OCH₃) : Direct acetylation to the less hindered position (e.g., C6 over C8 in pyrrolo[1,2-a]pyrazine analogs) due to enhanced nucleophilicity .
- Electron-Withdrawing Groups (e.g., –Br) : Compete between inductive effects (deactivating) and resonance stabilization, leading to mixed regioselectivity (e.g., 6- vs. 8-acetyl products in 4c/4c’ derivatives) .
- Steric Hindrance : Bulky substituents (e.g., isopropyl) at adjacent positions favor acetylation at more accessible sites .
Data Contradiction Analysis
Divergent yields (e.g., 12% for bromophenyl derivatives vs. 35% for fluorophenyl analogs ) suggest solvent polarity and catalyst loading (AlCl₃ vs. p-TSA) critically impact outcomes. Reconciling these requires controlled studies isolating electronic vs. steric factors.
Q. What computational models predict solvation effects on the reactivity of this compound?
Methodological Answer: Quantum mechanical continuum solvation models (e.g., Polarizable Continuum Model, PCM) simulate solvent effects on electronic properties:
- Solvent Dielectric Constant : Higher dielectric solvents (e.g., water) stabilize charge-separated transition states, accelerating reactions like acetylation .
- Free Energy of Solvation : Calculations for analogous ethanone derivatives show solvation energy differences (~5 kcal/mol) between polar (DCM) and nonpolar (toluene) solvents, aligning with experimental yield trends .
Q. How do researchers address contradictions in reported pharmacological mechanisms of pyrrolo[1,2-b]pyridazine derivatives?
Methodological Answer: Mechanistic studies focus on kinase inhibition profiling and structural analogs :
- DNA-PKcs Inhibition : Compounds like IC86621 (1-(2-hydroxy-4-morpholin-4-yl-phenyl)ethanone) inhibit DNA repair by binding to the kinase domain, a mechanism inferred for pyrrolo[1,2-b]pyridazine derivatives via homology modeling .
- GSK-3β Inhibition : N-phenylpyrazolo[1,5-b]pyridazine derivatives (structurally related) exhibit IC₅₀ values <100 nM, suggesting acetylated analogs may enhance binding via hydrophobic interactions .
Contradiction Resolution
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., ATP concentration) or substituent polarity. Standardized enzymatic assays (e.g., radiometric kinase assays) are recommended for cross-study validation .
Q. What strategies optimize the stability of this compound under storage and reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
